
Ni(4-Mestb)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel tris(4-methylstyryl)borate, commonly referred to as Ni(4-Mestb)3, is a nickel-based compound that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Mestb)3 typically involves the reaction of nickel salts with 4-methylstyrylborate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and 4-methylstyrylborate in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ni(4-Mestb)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where the 4-methylstyrylborate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands under inert conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
科学研究应用
Ni(4-Mestb)3 has a wide range of applications in scientific research:
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications, although specific uses in these fields are still under exploration.
作用机制
The mechanism by which Ni(4-Mestb)3 exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation and conversion of substrates through redox reactions and ligand exchange processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
相似化合物的比较
Ni(4-Mestb)3 can be compared with other nickel-based compounds such as:
Ni(4-tBustb)3: A similar compound with tert-butyl groups instead of methyl groups, known for its stability and catalytic efficiency.
This compound stands out due to its unique ligand structure, which provides a balance between stability and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C48H48Ni |
|---|---|
分子量 |
683.6 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C16H16.Ni/c3*1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16;/h3*3-12H,1-2H3;/b3*12-11+; |
InChI 键 |
KFYDKUQIIJPTAG-REVIYNFFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.[Ni] |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



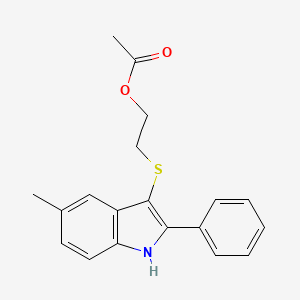
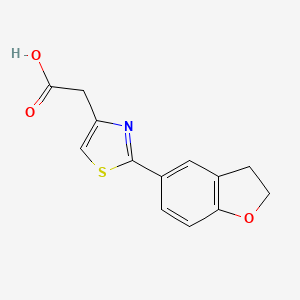
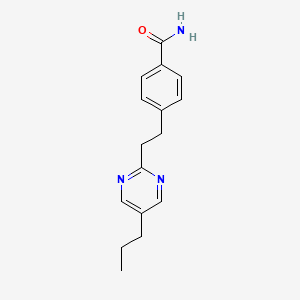
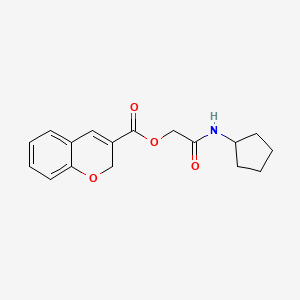
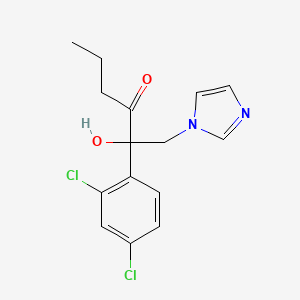
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
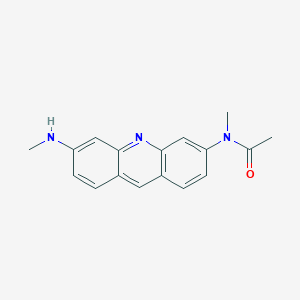
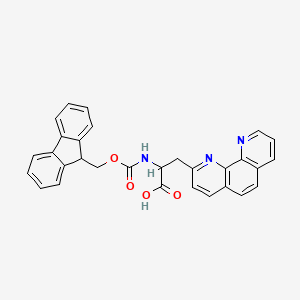

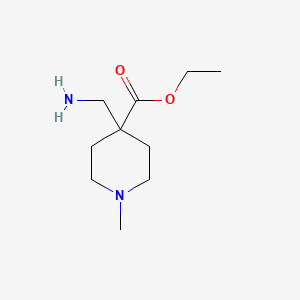
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)
